Lofexidine Lofexidine Lofexidine, also known as britlofex, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. Lofexidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lofexidine has been detected in multiple biofluids, such as urine and blood. Within the cell, lofexidine is primarily located in the membrane (predicted from logP).
Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent.
Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
Brand Name: Vulcanchem
CAS No.: 31036-80-3
VCID: VC0533466
InChI: InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
SMILES: CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol

Lofexidine

CAS No.: 31036-80-3

Inhibitors

VCID: VC0533466

Molecular Formula: C11H12Cl2N2O

Molecular Weight: 259.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lofexidine - 31036-80-3

CAS No. 31036-80-3
Product Name Lofexidine
Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
IUPAC Name 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
Standard InChIKey KSMAGQUYOIHWFS-UHFFFAOYSA-N
SMILES CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Canonical SMILES CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Appearance Solid powder
Boiling Point 421.5 ºC at 760 mm Hg
Melting Point 221-223
127.0 °C
127°C
Physical Description Solid
Description Lofexidine, also known as britlofex, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. Lofexidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lofexidine has been detected in multiple biofluids, such as urine and blood. Within the cell, lofexidine is primarily located in the membrane (predicted from logP).
Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent.
Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 21498-08-8 (mono-hydrochloride)
Shelf Life >3 years if stored properly
Solubility Soluble
1.47e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline
BritLofex
lofexidine
lofexidine hydrochloride
Lofexidine mono-hydrochloride
lofexidine monohydrochloride
lofexidine, (+-)-isomer
Lucemyra
Reference 1: Kuszmaul AK, Palmer EC, Frederick EK. Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review. J Am Pharm Assoc (2003). 2019 Nov 29. pii: S1544-3191(19)30453-4. doi: 10.1016/j.japh.2019.10.004. [Epub ahead of print] Review. PubMed PMID: 31791720.
2: Rehman SU, Maqsood MH, Bajwa H, Tameez Ud Din A, Malik MN. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus. 2019 Jun 4;11(6):e4827. doi: 10.7759/cureus.4827. Review. PubMed PMID: 31403015; PubMed Central PMCID: PMC6682385.
3: Pergolizzi JV Jr, Annabi H, Gharibo C, LeQuang JA. The Role of Lofexidine in Management of Opioid Withdrawal. Pain Ther. 2019 Jun;8(1):67-78. doi: 10.1007/s40122-018-0108-7. Epub 2018 Dec 18. Review. PubMed PMID: 30565033; PubMed Central PMCID: PMC6513979.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513054/ PubMed PMID: 30000984.
5: Gish EC, Miller JL, Honey BL, Johnson PN. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010 Feb;44(2):343-51. doi: 10.1345/aph.1M347. Epub 2009 Dec 29. Review. PubMed PMID: 20040696.
6: Strang J, Bearn J, Gossop M. Lofexidine for opiate detoxification: review of recent randomised and open controlled trials. Am J Addict. 1999 Fall;8(4):337-48. Review. PubMed PMID: 10598217.
7: Cox S, Alcorn R. Lofexidine and opioid withdrawal. Lancet. 1995 Jun 3;345(8962):1385-6. Review. PubMed PMID: 7760607.
PubChem Compound 30668
Last Modified Nov 11 2021
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